2,6-Dichloro-3-fluorobenzoic acid

Pharmaceutical Synthesis Biocatalysis Asymmetric Reduction

Sourcing the precise 2,6-dichloro-3-fluoro isomer is critical for Crizotinib API synthesis; alternative isomers fail to yield the required c-Met/ALK pharmacophore. This compound is the preferred substrate for producing the chiral intermediate (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. - Validated scaffold for c-Met/ALK kinase inhibitor discovery. - Enables biocatalytic routes achieving >90% yield & >99.9% ee. - Consistent 98% purity with full COA support ensures reliable downstream processing.

Molecular Formula C7H3Cl2FO2
Molecular Weight 209 g/mol
CAS No. 178813-78-0
Cat. No. B066205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-fluorobenzoic acid
CAS178813-78-0
Molecular FormulaC7H3Cl2FO2
Molecular Weight209 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)Cl)C(=O)O)Cl
InChIInChI=1S/C7H3Cl2FO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12)
InChIKeyNMFMJSSFYLXQAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2,6-Dichloro-3-fluorobenzoic Acid


2,6-Dichloro-3-fluorobenzoic acid (CAS: 178813-78-0) is a halogenated benzoic acid derivative with the molecular formula C₇H₃Cl₂FO₂ and a molecular weight of 209.00 g/mol . It is characterized by a 2,6-dichloro-3-fluoro substitution pattern on the benzoic acid core. This compound is primarily recognized as a key synthetic intermediate in the preparation of high-value pharmaceuticals, most notably as a crucial building block for the anti-cancer drug Crizotinib [1].

Role Reported building block for Crizotinib chiral intermediate synthesis
Motif 2,6-dichloro-3-fluoro substitution pattern supports specific pharmacophore context
Route Compatible with biocatalytic and asymmetric hydrogenation reduction workflows

Why Alternative Isomers Cannot Substitute


Simple in-class substitution with other dichloro-fluorobenzoic acid isomers (e.g., 2,4-dichloro-5-fluorobenzoic acid) is not viable due to the profound impact of the specific 2,6-dichloro-3-fluoro substitution pattern on reactivity and downstream biological activity. The ortho-chloro groups create steric hindrance that modulates the reactivity of the carboxylic acid and influences subsequent coupling reactions, a property not shared by isomers with different substitution patterns [1]. Most critically, the 2,6-dichloro-3-fluorophenyl motif is a specific pharmacophore required for potent inhibition of c-Met/ALK kinases in Crizotinib, making this precise isomer indispensable for synthesizing the active pharmaceutical ingredient (API) [2].

Target Isomer
Alternative Isomers
Substitution Pattern
2,6-dichloro-3-fluorobenzoic acid
Other dichloro-fluorobenzoic acid arrangements (e.g., 2,4-dichloro-5-fluoro)
Steric Environment
Ortho-chloro groups modulate carboxylic acid reactivity via steric hindrance
Different steric profiles may shift coupling reaction outcomes
Downstream Target Context
Specific motif required for reported c-Met/ALK pharmacophore fit in Crizotinib
Isomer mismatch may not support the same target-engagement profile

Quantitative Evidence for Superior Performance


Biocatalytic Asymmetric Synthesis of the Key Chiral Intermediate

When using 2,6-dichloro-3-fluorobenzoic acid-derived ketone as a substrate, a novel biocatalytic method employing cross-linked aldehyde ketone reductase (AKR) achieves an exceptional yield and enantiomeric excess (ee) for the key Crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol [1]. This represents a significant improvement over prior enzymatic and chemical methods.

Biocatalytic Asymmetric Reduction
Head-to-head
Yield 90.8% / ee 99.98%
vs Prior 50% / 99.7%
Supports process optimization review for chiral intermediate synthesis
AKR five-point RP-CLEs biocatalyst; ketone substrate reduction context
Pharmaceutical Synthesis Biocatalysis Asymmetric Reduction

Catalyst Reusability and Process Economics

The advanced biocatalytic process for reducing the 2,6-dichloro-3-fluorobenzoic acid-derived ketone exhibits remarkable catalyst robustness, a critical factor for industrial-scale procurement and process design. The cross-linked enzyme preparation demonstrates high stability over multiple reaction cycles [1].

Catalyst Reusability
Head-to-head
80% activity retained after 6 cycles
6 cycles
Supports catalyst cost and productivity assessment
1.21–2.16× specific activity vs free enzyme counterparts
Pharmaceutical Synthesis Biocatalysis Process Economics

Asymmetric Hydrogenation for High Enantioselectivity

The specific 2,6-dichloro-3-fluorophenyl motif of the target compound is essential for achieving high enantioselectivity in alternative chemical routes to the Crizotinib intermediate. An asymmetric hydrogenation approach using an Ir-Spiro-PAP catalyst produces the desired chiral alcohol with excellent optical purity [1].

Asymmetric Hydrogenation ee
Reported
99.6% ee
Ir-Spiro-PAP catalyst route
Supports chiral synthesis route comparison and selection
Asymmetric hydrogenation at 10 atm H₂, 30°C; substrate-specific context
Pharmaceutical Synthesis Asymmetric Catalysis Hydrogenation

High-Value Application Scenarios


Industrial Synthesis of Crizotinib Chiral Intermediate

2,6-Dichloro-3-fluorobenzoic acid is the essential starting material for synthesizing (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a crucial chiral building block in the manufacture of the anti-cancer drug Crizotinib. The quantitative evidence demonstrates that processes based on this compound can achieve >90% yield and >99.9% enantiomeric excess using modern biocatalytic methods [1], far surpassing earlier approaches. This makes it the preferred substrate for cost-effective, high-purity production of this API intermediate.

Medicinal Chemistry for c-Met/ALK Inhibitors

For researchers developing novel inhibitors targeting c-Met and ALK kinases, 2,6-dichloro-3-fluorobenzoic acid provides a privileged scaffold. Its substitution pattern is a known pharmacophore that contributes to potent binding [1]. Using this specific isomer ensures the generation of compounds with a validated core, increasing the likelihood of identifying new hits and leads with desirable activity and selectivity profiles.

Advanced Biocatalytic Process Development

This compound serves as a model substrate for developing and optimizing novel biocatalytic methods, particularly for the asymmetric reduction of sterically hindered ketones. The demonstrated success with cross-linked enzyme systems, achieving high yield, ee, and excellent catalyst reusability [1], makes it an ideal candidate for testing new enzyme engineering and immobilization technologies aimed at improving industrial green chemistry processes.

Application
Selection Property
Validation Focus
Crizotinib chiral intermediate synthesis
Synthesis route compatibility with reported yield and ee endpoints
Process optimization review; biocatalytic vs chemical route assessment
c-Met/ALK inhibitor scaffold research
2,6-dichloro-3-fluoro pharmacophore substitution pattern
Target-engagement assay context; structure-activity relationship review
Biocatalytic method development
Sterically hindered ketone substrate reactivity profile
Enzyme performance endpoints; cross-linked enzyme system evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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